N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activities of Chromone Compounds
Studies on chromone compounds, which share structural motifs with the queried compound, have demonstrated significant antioxidant activities. These compounds are effective in scavenging free radicals, suggesting a protective role against oxidative damage. For instance, Kładna et al. (2014) evaluated the antioxidant activities of synthesized chromonyl derivatives using various in vitro assays, showing strong scavenging effects towards free radicals, comparable to established antioxidants (Kładna et al., 2014). This research highlights the potential of chromone derivatives in mitigating oxidative stress-related diseases.
Gastroprotective Properties of Ebrotidine
Research on ebrotidine, a compound with a benzenesulfonamide moiety similar to the queried compound, reveals its gastroprotective properties. It acts by enhancing the physicochemical characteristics of mucus gel, improving its protective qualities against ulcerative damage without reliance on endogenous prostaglandin generation (Slomiany et al., 1997). This suggests potential applications in treating ulcer disease through mechanisms distinct from traditional H2-receptor antagonists.
Role of Amine Activators in Curing Parameters
The study of tertiary aromatic amines, including N,N-dimethyl derivatives as activators in curing acrylic resins, offers insights into their application in medical and dental materials. Vázquez et al. (1998) discussed how these activators influence the curing parameters of acrylic bone cements, with implications for minimizing thermal trauma during implantation (Vázquez et al., 1998). This research underscores the importance of understanding chemical interactions in developing biomedical materials.
Chemical Groups as Sources for CNS Acting Drugs
A review by Saganuwan (2017) on functional chemical groups, including N,N-dimethyl derivatives, identifies potential lead molecules for synthesizing compounds with central nervous system (CNS) activity (Saganuwan, 2017). This work emphasizes the diversity of chemical structures capable of modulating CNS functions, offering pathways for developing new therapeutics for CNS disorders.
Mechanism of Action
Target of action
The compound belongs to the class of spiro[chromane-2,4’-piperidine]-4(3H)-ones . Compounds in this class have been shown to have a broad spectrum of significant biological and pharmaceutical activities . .
Biochemical pathways
Given the broad range of activities exhibited by other spiro[chromane-2,4’-piperidine]-4(3h)-one compounds , it is likely that this compound could affect multiple pathways.
Result of action
Other spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been shown to have cytotoxic properties .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-23(2)30(27,28)17-9-7-16(8-10-17)21(26)24-13-11-22(12-14-24)15-19(25)18-5-3-4-6-20(18)29-22/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQFZLMXLQVINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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